N-1H-indol-5-yl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Overview
Description
N-1H-indol-5-yl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C18H15N5O2 and its molecular weight is 333.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.12257474 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Transformations
N-1H-indol-5-yl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide and its derivatives are utilized in organic synthesis, showcasing their versatility in constructing complex molecular structures. For instance, Ding and Jiao (2011) demonstrated the direct cyanation of indoles using N,N-dimethylformamide, highlighting an innovative method for aryl nitrile preparation with potential applications in synthesizing this compound derivatives Direct transformation of N,N-dimethylformamide to -CN: Pd-catalyzed cyanation of heteroarenes via C-H functionalization. Similarly, Katritzky et al. (1993) explored β-lithiations of carboxamides leading to β-substituted-α,β-unsaturated amides, providing a methodological foundation for modifying such compounds β-Lithiations of carboxamides. Synthesis of β-substituted-α,β-unsaturated amides.
Medicinal Chemistry and Drug Design
In medicinal chemistry, the structural motifs present in this compound are key components in the design of new therapeutic agents. Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds, showing potent urease inhibitory activity, indicative of the potential of such compounds in drug development Novel indole based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides: synthesis, lineweaver–burk plot evaluation and binding analysis of potent urease inhibitors. Furthermore, Giraud et al. (2010) reported on N-aryl-3-(indol-3-yl)propanamides with significant immunosuppressive activities, underscoring the therapeutic relevance of such compounds Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities.
Properties
IUPAC Name |
N-(1H-indol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-11(23-18(25)14-4-2-3-5-16(14)21-22-23)17(24)20-13-6-7-15-12(10-13)8-9-19-15/h2-11,19H,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFXBBYWRCMDHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)NC=C2)N3C(=O)C4=CC=CC=C4N=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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